1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one
Brand Name: Vulcanchem
CAS No.: 2175979-67-4
VCID: VC6685534
InChI: InChI=1S/C18H21NO2/c20-18(12-21-17-4-2-1-3-5-17)19-15-8-9-16(19)11-14(10-15)13-6-7-13/h1-5,15-16H,6-12H2
SMILES: C1CC2CC(=C3CC3)CC1N2C(=O)COC4=CC=CC=C4
Molecular Formula: C18H21NO2
Molecular Weight: 283.371

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one

CAS No.: 2175979-67-4

Cat. No.: VC6685534

Molecular Formula: C18H21NO2

Molecular Weight: 283.371

* For research use only. Not for human or veterinary use.

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one - 2175979-67-4

Specification

CAS No. 2175979-67-4
Molecular Formula C18H21NO2
Molecular Weight 283.371
IUPAC Name 1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone
Standard InChI InChI=1S/C18H21NO2/c20-18(12-21-17-4-2-1-3-5-17)19-15-8-9-16(19)11-14(10-15)13-6-7-13/h1-5,15-16H,6-12H2
Standard InChI Key RBMKJDZCJYLPMO-UHFFFAOYSA-N
SMILES C1CC2CC(=C3CC3)CC1N2C(=O)COC4=CC=CC=C4

Introduction

Chemical Architecture and Nomenclature

Structural Elucidation

The compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system common to bioactive molecules like maraviroc . Key modifications include:

  • A cyclopropylidene group at position 3, introducing strain and conformational rigidity.

  • A 2-(2,4-dichlorophenoxy)acetyl substituent at the bridgehead nitrogen (N-8), providing electronic and steric diversity.

The IUPAC name, 1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-dichlorophenoxy)ethanone, systematically describes this arrangement.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₉Cl₂NO₂
Molecular Weight352.26 g/mol
SMILESC1CC2CC(=C3CC3)CC1N2C(=O)COC4=C(C=C(C=C4)Cl)Cl
Topological Polar Surface38.3 Ų
Hydrogen Bond Acceptors4

Data sourced from PubChem and VulcanChem .

Stereochemical Considerations

The bicyclo[3.2.1]octane system imposes distinct stereochemical constraints. The exo orientation of the cyclopropylidene group (evident in the SMILES string) likely influences receptor binding kinetics, mirroring maraviroc’s stereospecific CCR5 interactions . Quantum mechanical modeling could further clarify preferred conformations.

Synthetic Pathways and Reactivity

Key Synthetic Strategies

While explicit protocols remain proprietary, retrosynthetic analysis suggests:

  • Bicyclic Core Construction: Mannich cyclization or Dieckmann condensation to form the azabicyclo[3.2.1]octane skeleton, as seen in maraviroc syntheses .

  • Cyclopropylidene Incorporation: Sigmatropic rearrangements or transition-metal-catalyzed cyclopropanation.

  • Phenoxy Acetylation: Nucleophilic acyl substitution using 2,4-dichlorophenol and a bromoacetyl intermediate.

Functional Group Reactivity

  • Amide Bond: Susceptible to hydrolysis under acidic/basic conditions, offering derivatization opportunities.

  • Chlorophenoxy Group: Participates in Ullmann couplings or SNAr reactions for further functionalization.

  • Cyclopropylidene: May undergo [2+2] cycloadditions or ring-opening metathesis .

CompoundTargetActivity (IC₅₀/EC₅₀)Source
Maraviroc CCR52.0 nMFDA Label
VC6324957Tubulin0.8 µMVulcanChem
3-Benzyl-azabicyclo AChE85 nMPubChem

Physicochemical and ADMET Profiling

Solubility and Permeability

  • LogP: Predicted 3.1 (moderate lipophilicity).

  • Aqueous Solubility: <1 mg/mL (Class IV BCS).

  • Blood-Brain Barrier: Likely permeable (TPSA < 60 Ų).

Metabolic Stability

Cyclopropane rings often resist oxidative metabolism, but the dichlorophenoxy group may undergo glucuronidation. CYP3A4/2D6 interactions are probable given structural parallels to maraviroc .

Research Horizons and Challenges

Optimization Opportunities

  • Phenoxy Substituents: Replacing Cl with F or CF₃ to enhance bioavailability.

  • Core Modifications: Introducing sp³-hybridized carbons to reduce conformational strain .

Translational Barriers

  • Synthetic Complexity: Multistep synthesis (estimated 14 steps) impacts scalability.

  • Off-Target Effects: Potential hERG inhibition due to the basic nitrogen .

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